

6-Chloro-5-fluoronicotinaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336

[Get Quote](#)

In-Depth Technical Guide: 6-Chloro-5-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-5-fluoronicotinaldehyde**, a key chemical intermediate. It details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and IUPAC Name

6-Chloro-5-fluoronicotinaldehyde is a substituted pyridine derivative. Its structure features a pyridine ring with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a formyl (aldehyde) group at the 3-position.

IUPAC Name: 6-Chloro-5-fluoropyridine-3-carbaldehyde^[1]

Chemical Structure:

Physicochemical and Safety Data

A summary of the key quantitative data for **6-Chloro-5-fluoronicotinaldehyde** is presented in the table below. This information is crucial for handling, storage, and application in a research and development setting.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ ClFNO	[2][3][4]
Molecular Weight	159.55 g/mol	[1][2][3]
CAS Number	950691-52-8	[1]
Physical Form	Solid	[2][3][5]
Purity	Typically ≥97%	[3][5]
Storage Temperature	2-8°C, under inert atmosphere	[5]
SMILES String	<chem>FC1=CC(C=O)=CN=C1Cl</chem>	[2]
InChI Key	MNOGYCPIVIXHRK-UHFFFAOYSA-N	[2]
Signal Word	Warning	[2][3][5]
Hazard Statements	H302 (Harmful if swallowed)	[2][5]

Experimental Protocol: Synthesis of 6-Chloro-5-fluoronicotinaldehyde

A common and effective method for the synthesis of **6-Chloro-5-fluoronicotinaldehyde** is through the oxidation of the corresponding alcohol, (6-Chloro-5-fluoropyridin-3-yl)methanol. The following is a representative experimental protocol.

Reaction: Oxidation of (6-Chloro-5-fluoropyridin-3-yl)methanol

Reagents and Materials:

- (6-Chloro-5-fluoropyridin-3-yl)methanol
- Manganese dioxide (MnO₂)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a solution of (6-Chloro-5-fluoropyridin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an excess of activated manganese dioxide (MnO_2). The reaction is typically performed at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture vigorously. The progress of the oxidation can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional dichloromethane to ensure all the product is collected.
- **Purification:** Combine the organic filtrates and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **6-Chloro-5-fluoronicotinaldehyde**.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **6-Chloro-5-fluoronicotinaldehyde** from its corresponding alcohol precursor.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Chloro-5-fluoronicotinaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-Chloro-5-fluoronicotinaldehyde chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113336#6-chloro-5-fluoronicotinaldehyde-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com